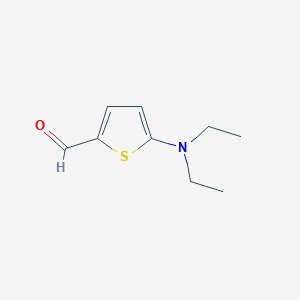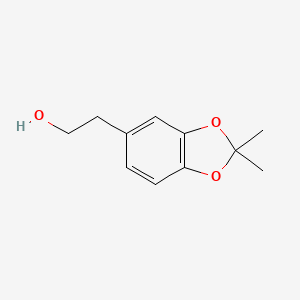
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxole, characterized by the presence of a hydroxyl group (-OH) attached to the ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL typically involves the reaction of 2,2-Dimethyl-1,3-benzodioxole with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zirconium tetrachloride (ZrCl4) can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
科学的研究の応用
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity .
類似化合物との比較
- 2,2-Dimethyl-1,3-benzodioxole
- 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile
- 1,3-Benzodioxole-5-ethanamine
Comparison: Compared to its analogs, 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is unique due to the presence of the ethanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various applications .
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-9-4-3-8(5-6-12)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3 |
InChIキー |
GHTOSIDDOPIURF-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C=C2)CCO)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
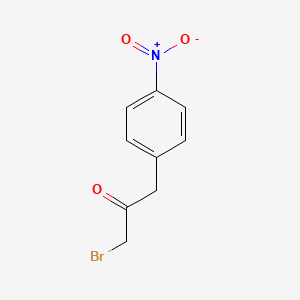
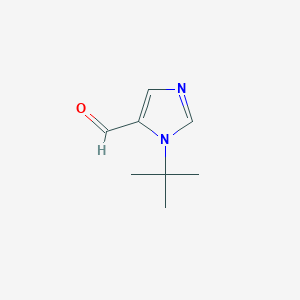
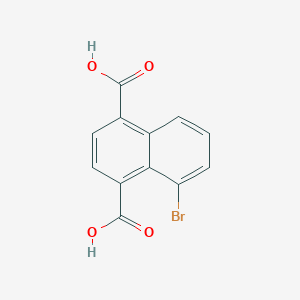
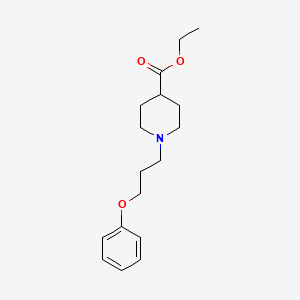
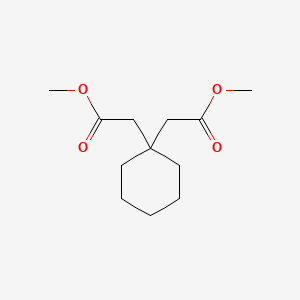
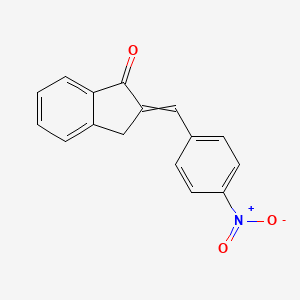
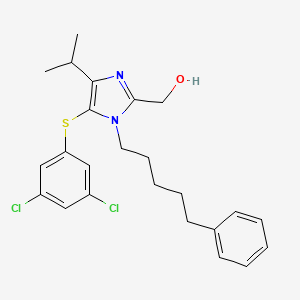
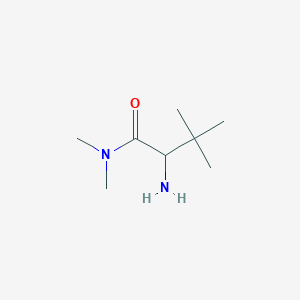
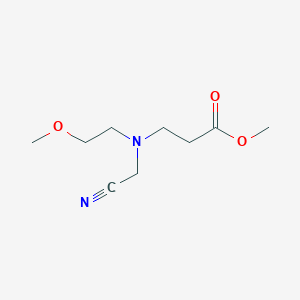
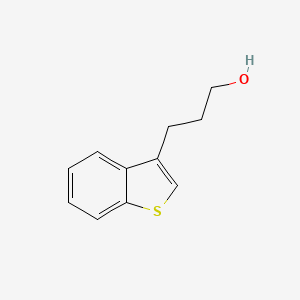
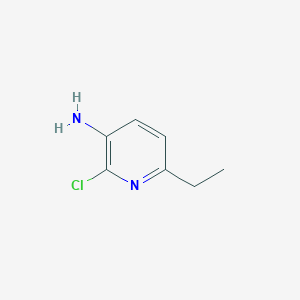
![2-Amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile](/img/structure/B8744318.png)
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)
